2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine
Description
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heteroaromatic compounds known for their diverse biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system that combines pyrazole and pyrazine rings, making it a unique scaffold for drug discovery and other scientific research .
Properties
CAS No. |
117024-64-3 |
|---|---|
Molecular Formula |
C9H7N3 |
Molecular Weight |
157.176 |
IUPAC Name |
6H-cyclopenta[1,2]pyrazolo[3,5-a]pyrazine |
InChI |
InChI=1S/C9H7N3/c1-2-7-8(3-1)11-12-5-4-10-6-9(7)12/h1-6,11H |
InChI Key |
URTGVBYTBVQEGR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C3C=NC=CN3NC2=C1 |
Synonyms |
2H-Cyclopenta[3,4]pyrazolo[1,5-a]pyrazine (9CI) |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the obtained acetylenes, and finally, intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form the desired product . Industrial production methods may involve similar steps but are optimized for larger scale synthesis and higher yields.
Chemical Reactions Analysis
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halogens and other nucleophiles are often used.
Cyclization: Intramolecular cyclization reactions are crucial in the synthesis of this compound.
Scientific Research Applications
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a scaffold for the synthesis of various biologically active molecules.
Medicine: It is used in drug discovery and development, particularly for its kinase inhibitory properties.
Industry: The compound is utilized in the development of organic materials and natural products.
Mechanism of Action
The mechanism of action of 2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
2h-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine can be compared with other similar compounds such as:
Pyrrolo[1,2-a]pyrazine: Known for its antibacterial, antifungal, and antiviral activities.
5H-Pyrrolo[2,3-b]pyrazine: Exhibits significant kinase inhibitory activity.
Pyrazolo[1,5-a]pyrimidine: Used in optical applications and known for its photophysical properties.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
